6-(3-Fluorophenyl)pyridine-2-methanol
Description
6-(3-Fluorophenyl)pyridine-2-methanol is a fluorinated pyridine derivative characterized by a hydroxymethyl group at the 2-position of the pyridine ring and a 3-fluorophenyl substituent at the 6-position.
Properties
Molecular Formula |
C12H10FNO |
|---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
[6-(3-fluorophenyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C12H10FNO/c13-10-4-1-3-9(7-10)12-6-2-5-11(8-15)14-12/h1-7,15H,8H2 |
InChI Key |
YFDACOYVMKCRSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=CC(=N2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorophenyl)pyridine-2-methanol typically involves the reaction of 3-fluorobenzaldehyde with 2-pyridinemethanol under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluorophenyl)pyridine-2-methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-(3-Fluorophenyl)pyridine-2-carboxaldehyde, while reduction can produce 6-(3-Fluorophenyl)pyridine-2-amine .
Scientific Research Applications
6-(3-Fluorophenyl)pyridine-2-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-(3-Fluorophenyl)pyridine-2-methanol involves its interaction with specific molecular targets and pathways. The fluorine atom in the phenyl ring enhances the compound’s ability to bind to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Comparison of Pyridine-Methanol Derivatives
*Molecular weight calculated based on structural formula.
Electronic and Steric Effects
- Hydrophobicity: The trifluoromethoxy substituent in 6-(3-(Trifluoromethoxy)phenyl)pyridine-2-methanol increases lipophilicity, which may improve blood-brain barrier penetration in neurological drug candidates compared to the less hydrophobic 3-fluorophenyl variant .
Pharmacological and Industrial Relevance
- Enzyme Inhibition: Fluorophenyl-pyridine derivatives, such as the nNOS inhibitor 8c (), demonstrate the role of fluorine in enhancing binding affinity to biological targets .
- Material Science : Trifluoromethyl and methoxy variants () are explored for their stability in high-performance polymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
